(R)-N-((S)-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide
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Overview
Description
®-N-((S)-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of adamantane groups, a naphthalene moiety, and a sulfinamide functional group, making it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-((S)-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the phosphanylphenyl intermediate, followed by the introduction of the adamantane groups and the naphthalene moiety. The final step involves the incorporation of the sulfinamide group under controlled conditions to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used to purify the final product. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve consistent results on a large scale.
Chemical Reactions Analysis
Types of Reactions
®-N-((S)-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to form sulfonamide derivatives.
Reduction: Reduction reactions can convert the sulfinamide group back to the corresponding amine.
Substitution: The adamantane and naphthalene groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfinamide group yields sulfonamide derivatives, while reduction results in amine products. Substitution reactions can lead to a variety of functionalized derivatives with modified adamantane or naphthalene groups.
Scientific Research Applications
Chemistry
In chemistry, ®-N-((S)-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide is used as a ligand in coordination chemistry. Its unique structure allows it to form stable complexes with transition metals, which are useful in catalysis and material science.
Biology
In biological research, this compound is studied for its potential as a molecular probe. Its ability to interact with specific biomolecules makes it a valuable tool for investigating biological pathways and mechanisms.
Medicine
In medicine, ®-N-((S)-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide is explored for its potential therapeutic applications. Its structural features suggest it could be developed into drugs targeting specific enzymes or receptors.
Industry
In industry, this compound is used in the development of advanced materials. Its stability and reactivity make it suitable for applications in polymer science and nanotechnology.
Mechanism of Action
The mechanism of action of ®-N-((S)-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide involves its interaction with molecular targets such as enzymes or receptors. The adamantane and naphthalene groups provide hydrophobic interactions, while the sulfinamide group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- ®-N-((S)-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfonamide
- ®-N-((S)-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(naphthalen-1-yl)methyl)-2-methylpropane-2-amine
Uniqueness
Compared to similar compounds, ®-N-((S)-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide stands out due to its specific combination of functional groups. The presence of both adamantane and naphthalene moieties, along with the sulfinamide group, provides unique chemical and physical properties that are not found in other related compounds. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C41H52NOPS |
---|---|
Molecular Weight |
637.9 g/mol |
IUPAC Name |
N-[(S)-[2-[bis(1-adamantyl)phosphanyl]phenyl]-naphthalen-1-ylmethyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C41H52NOPS/c1-39(2,3)45(43)42-38(35-13-8-10-33-9-4-5-11-34(33)35)36-12-6-7-14-37(36)44(40-21-27-15-28(22-40)17-29(16-27)23-40)41-24-30-18-31(25-41)20-32(19-30)26-41/h4-14,27-32,38,42H,15-26H2,1-3H3/t27?,28?,29?,30?,31?,32?,38-,40?,41?,44?,45?/m0/s1 |
InChI Key |
XYWHJFIKUZQJHZ-XJBVQFCJSA-N |
Isomeric SMILES |
CC(C)(C)S(=O)N[C@H](C1=CC=CC=C1P(C23CC4CC(C2)CC(C4)C3)C56CC7CC(C5)CC(C7)C6)C8=CC=CC9=CC=CC=C98 |
Canonical SMILES |
CC(C)(C)S(=O)NC(C1=CC=CC=C1P(C23CC4CC(C2)CC(C4)C3)C56CC7CC(C5)CC(C7)C6)C8=CC=CC9=CC=CC=C98 |
Origin of Product |
United States |
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